3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Description
3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-a]pyridine moiety, which is a structural feature found in various bioactive compounds. These compounds are often associated with DNA intercalation activities .
Mode of action
DNA intercalators can interact with DNA by inserting themselves between the base pairs of the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death . This is often exploited in the design of anticancer drugs .
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. If it acts as a DNA intercalator, it could affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of action
If the compound acts as a DNA intercalator, its action could result in the disruption of normal cellular processes, leading to cell death. This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-12-22-19(28-25-12)14-7-8-26-16(10-14)23-24-17(26)11-21-18(27)6-5-13-3-2-4-15(20)9-13/h2-4,7-10H,5-6,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOOVWLXJQHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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